molecular formula C13H12BrN3O3 B2396624 5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide CAS No. 1645534-40-2

5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide

Cat. No.: B2396624
CAS No.: 1645534-40-2
M. Wt: 338.161
InChI Key: DIOOTLLTHDGIEW-UHFFFAOYSA-N
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Description

5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide is a complex organic compound with a unique structure that includes a bromine atom, a cyano group, a cyclopropyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursorsThe nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to various substituted benzamide derivatives.

Scientific Research Applications

5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-3-nitrobenzamide: Lacks the cyano and cyclopropyl groups, which may result in different chemical and biological properties.

    N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide:

    5-Bromo-N-(cyclopropylmethyl)-2-methyl-3-nitrobenzamide: Lacks the cyano group, which can influence its chemical behavior and biological activity.

Uniqueness

5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the bromine atom, cyano group, cyclopropyl group, and nitrobenzamide moiety makes it a versatile compound in organic synthesis and scientific research.

Properties

IUPAC Name

5-bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c1-7-10(4-9(14)5-12(7)17(19)20)13(18)16-11(6-15)8-2-3-8/h4-5,8,11H,2-3H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOOTLLTHDGIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NC(C#N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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